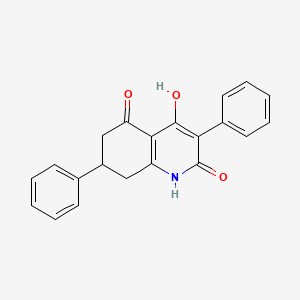
4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is a complex organic compound that belongs to the quinolinedione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with diketones under acidic or basic conditions, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
Chemistry
In chemistry, 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, derivatives of quinolinediones are often explored for their therapeutic potential, including their use as drugs or drug precursors.
Industry
In industry, such compounds can be used in the development of materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,7-diphenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinediones and their derivatives, such as:
- 2,5-dihydroxy-1,4-benzoquinone
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone
- 2,6-dimethyl-1,4-benzoquinone
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-hydroxy-3,7-diphenyl-1,6,7,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H17NO3/c23-17-12-15(13-7-3-1-4-8-13)11-16-19(17)20(24)18(21(25)22-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,22,24,25) |
InChI Key |
YWPRFBXYGDXTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)C(=C2O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


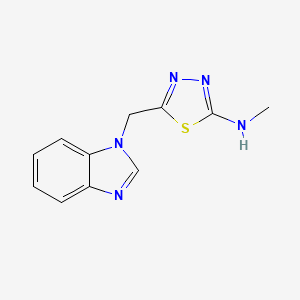

![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
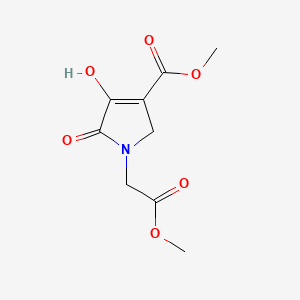
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
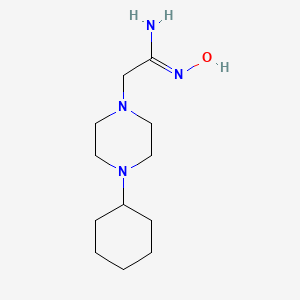
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)

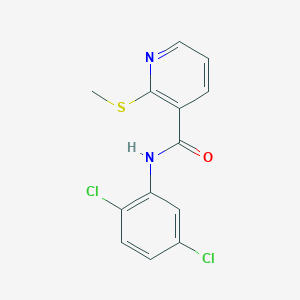
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)

![6-(4-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366948.png)
![4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)
